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molecular formula C19H20Cl3NO2 B8585281 3,6-Bis(3-chloropropoxy)acridine hydrochloride CAS No. 79939-94-9

3,6-Bis(3-chloropropoxy)acridine hydrochloride

Cat. No. B8585281
M. Wt: 400.7 g/mol
InChI Key: MJAGZEQUBTTZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314061

Procedure details

To a mixture of 11.80 g. of sodium hydride (61.14% oil dispersion) and 26.0 g. of 3,6-acridinediol sulfate (2:1) is added 250 ml. of dry N,N-dimethylformamide. The mixture is stirred at room temperature for 1.5 hours, then 49.8 g. of 3-chloropropyl-p-toluene sulfonate are added. This mixture is stirred at room temperature for 3 hours and 20 minutes, then at 50° C. for 2 hours. The volatile materials are removed under reduced pressure at 35°-40° C. and the residue is quenched with 1200 ml. of ice-cold saturated aqueous sodium bicarbonate solution. The resulting tan crystals are collected and dissolved in 500 ml. of chloroform. A 30 ml. portion of 6 N hydrochloric acid in isopropanol is added and the mixture is diluted with ether. The solid is collected and recrystallized from ether, giving the desired product as tan crystals, m.p. 211°-213° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6-acridinediol sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].S([O:7][C:8]1[CH:9]=[CH:10][C:11]2[C:20]([CH:21]=1)=[N:19][C:18]1[C:13](=[CH:14][CH:15]=[C:16]([OH:22])[CH:17]=1)[CH:12]=2)(O)(=O)=O.[Cl:23][CH2:24][CH2:25][CH2:26]OS(C1C=CC(C)=CC=1)(=O)=O>CN(C)C=O>[ClH:23].[Cl:23][CH2:24][CH2:25][CH2:26][O:7][C:8]1[CH:9]=[CH:10][C:11]2[C:20]([CH:21]=1)=[N:19][C:18]1[C:13](=[CH:14][CH:15]=[C:16]([O:22][CH2:26][CH2:25][CH2:24][Cl:23])[CH:17]=1)[CH:12]=2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
3,6-acridinediol sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)OC=1C=CC2=CC3=CC=C(C=C3N=C2C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 11.80 g
STIRRING
Type
STIRRING
Details
This mixture is stirred at room temperature for 3 hours and 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatile materials are removed under reduced pressure at 35°-40° C.
CUSTOM
Type
CUSTOM
Details
the residue is quenched with 1200 ml
CUSTOM
Type
CUSTOM
Details
The resulting tan crystals are collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml
ADDITION
Type
ADDITION
Details
portion of 6 N hydrochloric acid in isopropanol is added
ADDITION
Type
ADDITION
Details
the mixture is diluted with ether
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.ClCCCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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